3-(2,4-Dichlorophenyl)-1-methyl-4-phenyl-1,2,4-triazoline-5-thione
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation .Scientific Research Applications
Coordination Compounds
Research on cuprous bis-phenanthroline coordination compounds, which share a thematic relevance with triazoline derivatives due to their complex formation and charge transfer properties, indicates the significance of substituent effects on the stability and excited states of these compounds. These studies contribute to understanding the photophysical properties of coordination compounds, potentially informing the design of materials with specific optical properties (Scaltrito et al., 2000).
Antioxidant Capacity Assays
The ABTS/PP Decolorization Assay is used to evaluate antioxidant capacity, highlighting the reaction pathways of antioxidants with radical cations. This assay and its analytical framework can be essential for assessing the antioxidant properties of various compounds, including those related to 3-(2,4-Dichlorophenyl)-1-methyl-4-phenyl-1,2,4-triazoline-5-thione, underscoring the importance of understanding the mechanisms of antioxidant activity (Ilyasov et al., 2020).
Environmental Impact Assessments
Studies evaluating the environmental impacts of organochlorine compounds, such as chlorophenols and their derivatives, offer insights into toxicity, persistence, and bioaccumulation potential. These aspects are crucial for assessing the environmental safety and regulatory compliance of chemical compounds, including triazoline derivatives (Krijgsheld & Gen, 1986).
Treatment of Pollutants
Research on the enzymatic treatment of organic pollutants with redox mediators has demonstrated the potential for effective degradation of recalcitrant compounds. This approach could be relevant for the environmental management of waste products associated with the synthesis and use of triazoline derivatives, indicating pathways for mitigating the environmental impact of such chemicals (Husain & Husain, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(2,4-dichlorophenyl)-2-methyl-4-phenyl-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3S/c1-19-15(21)20(11-5-3-2-4-6-11)14(18-19)12-8-7-10(16)9-13(12)17/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXICENPHRXRLLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)N(C(=N1)C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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